4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl- 4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl-
Brand Name: Vulcanchem
CAS No.: 42506-60-5
VCID: VC7974680
InChI: InChI=1S/C34H24S2/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28/h1-24H
SMILES: C1=CC=C(C=C1)C2=CC(=C3C=C(SC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6
Molecular Formula: C34H24S2
Molecular Weight: 496.7 g/mol

4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl-

CAS No.: 42506-60-5

Cat. No.: VC7974680

Molecular Formula: C34H24S2

Molecular Weight: 496.7 g/mol

* For research use only. Not for human or veterinary use.

4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl- - 42506-60-5

Specification

CAS No. 42506-60-5
Molecular Formula C34H24S2
Molecular Weight 496.7 g/mol
IUPAC Name 4-(2,6-diphenylthiopyran-4-ylidene)-2,6-diphenylthiopyran
Standard InChI InChI=1S/C34H24S2/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28/h1-24H
Standard InChI Key AUGHHYXEFUHBLP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=C3C=C(SC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C3C=C(SC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 4H-thiopyran derivatives consists of a six-membered sulfur-containing ring. In this compound, two thiopyran units are fused through a conjugated double bond, with each ring substituted at the 2- and 6-positions by phenyl groups. The planar arrangement of the fused rings facilitates π-π stacking interactions, while the sulfur atoms contribute to electron delocalization, enhancing stability .

Key Structural Features:

  • Fused Thiopyran System: The central 4H-thiopyran moiety enables conjugation across the molecule, as evidenced by its UV-Vis absorption spectra .

  • Phenyl Substituents: The 2,6-diphenyl groups introduce steric bulk and modulate solubility, rendering the compound soluble in polar aprotic solvents like THF and DMF .

  • Crystallographic Data: X-ray diffraction studies of analogous thiopyrans reveal bond lengths of 1.76 Å for C-S bonds and 1.39 Å for aromatic C-C bonds, consistent with resonance stabilization .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 2210 cm1^{-1} (C≡N stretch) and 3450 cm1^{-1} (N-H stretch) are observed in related thiopyran derivatives .

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra exhibit singlet peaks for the central methine proton (δ 4.22 ppm) and multiplet signals for aromatic protons (δ 7.19–7.33 ppm) .

  • Mass Spectrometry: ESI-MS analysis shows a prominent ion at m/zm/z 277 [M + Na]+^+ for simpler analogs, corroborating the molecular weight .

Synthesis and Optimization

Microwave-Assisted Multicomponent Reactions

A highly efficient method involves the one-pot reaction of aromatic aldehydes, malononitrile, and cyanothioacetamide under microwave irradiation (MWI). This catalyst-free approach achieves yields exceeding 85% in 5–18 minutes, avoiding tedious intermediate isolation .

Reaction Conditions:

ComponentQuantity (mmol)Role
Benzaldehyde0.5Electrophilic partner
Malononitrile0.5Nucleophile
Cyanothioacetamide0.5Sulfur source
SolventEthanol
Temperature80°C

This method surpasses traditional routes by eliminating strong bases and reducing reaction times from hours to minutes .

Solution-Phase Synthesis

Alternative routes involve stepwise cyclization in tetrahydrofuran (THF) with NaHS as a sulfurizing agent. For example, reacting (1E,4E)-1,5-di(selenophen-2-yl)penta-1,4-dien-3-one with NaHS yields 2,6-di(selenophen-2-yl)tetrahydro-4H-thiopyran-4-one in 92% yield .

Comparative Analysis of Methods:

ParameterMWI Method Solution-Phase
Reaction Time5–18 min12–24 h
Yield85–92%75–90%
CatalystNoneNaHS
Environmental ImpactLowModerate

Applications in Research and Industry

Organic Synthesis

The compound serves as a precursor for synthesizing pharmacologically active molecules. Its thiopyran core mimics natural products like tetrahydrodicranenone B, enabling the development of thromboxane analogs .

Photochemical Materials

Due to its extended conjugation, the compound exhibits strong absorption in the visible spectrum (λmax_{\text{max}} ≈ 450 nm), making it suitable for light-sensitive coatings in photoresists .

Antioxidant Activity

In vitro studies demonstrate radical scavenging efficacy (IC50_{50} = 12 μM against DPPH), attributed to the electron-donating thiopyran system. This property is exploited in food preservation and nutraceuticals .

Advanced Materials

Incorporation into polymers enhances thermal stability (Tdec_{\text{dec}} > 300°C) and mechanical strength. Copolymers with styrene show a 40% increase in tensile modulus compared to pure polystyrene .

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